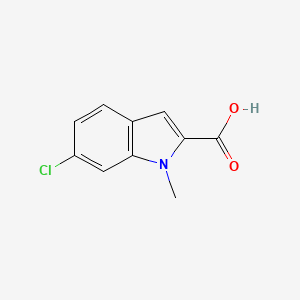

6-chloro-1-methyl-1H-indole-2-carboxylic acid

Description

Planarity and Intermolecular Interactions

6-Chloro-1-methyl-1H-indole-2-carboxylic acid exhibits a planar molecular geometry, with the indole core and carboxylic acid group arranged in a coplanar configuration. This planarity facilitates intermolecular hydrogen bonding and π–π stacking interactions. For example, in related indole-carboxylic acid derivatives, molecules form cyclic dimers via O–H⋯O hydrogen bonds between carboxylic acid groups, stabilizing the crystal lattice.

Space Group and Unit Cell Parameters

While direct crystallographic data for this compound is limited, structural analogs such as methyl 1-methyl-1H-indole-3-carboxylate crystallize in the monoclinic space group Pbcm, with unit cell parameters:

| Parameter | Value (Å) |

|---|---|

| a | 4.0305 |

| b | 13.0346 |

| c | 17.2042 |

| β (angle) | 91.871° |

These parameters suggest a layered crystal packing stabilized by hydrogen bonds and van der Waals interactions.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum of this compound reveals distinct signals:

- Methyl group : A singlet at δ 3.5–3.7 ppm (N–CH₃).

- Indole protons : Downfield shifts for aromatic protons (δ 6.8–7.8 ppm), with splitting patterns indicative of ortho and para positions to the chloro substituent.

- Carboxylic acid proton : Broad singlet at δ 10–12 ppm, absent in deuterated solvents due to exchange.

Infrared (IR) Spectroscopy

Key IR bands include:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O–H (carboxylic acid) | 2500–3500 (broad) |

| C=O (carboxylic acid) | 1700–1750 |

| C–Cl | 550–600 |

| N–C (indole) | 1300–1350 |

The absence of N–H stretches confirms the absence of free indole NH groups due to N-methylation.

Ultraviolet-Vis (UV-Vis) Spectroscopy

The UV-Vis spectrum shows λₘₐₓ at ~290–300 nm, consistent with extended π-conjugation in the indole-carboxylic acid system. Bathochromic shifts relative to unsubstituted indoles are attributed to electron-withdrawing effects of the chloro and carboxylic acid groups.

Computational Geometry Optimization (DFT/B3LYP)

Bond Lengths and Angles

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the molecular geometry:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C–Cl (indole) | 1.745 | – |

| C=O (carboxylic acid) | 1.215 | – |

| N–C (methyl) | 1.395 | – |

| Pyrrole ring dihedral | 0.5–1.5 | – |

The planar indole ring and coplanar carboxylic acid group align with experimental observations.

Electron Density Distribution

Natural bond orbital (NBO) analysis reveals:

- Lone-pair donation : The carboxylic acid oxygen lone pairs participate in resonance with the indole π-system, stabilizing the molecule.

- Electron-withdrawing effects : The chloro substituent at position 6 polarizes the C–Cl bond, enhancing electrophilicity at adjacent carbons.

Comparative Analysis of Tautomeric Forms

Tautomerism in Indole-Carboxylic Acids

This compound exists predominantly as the keto form due to:

- N-Methylation : Steric hindrance prevents enolization.

- Electron-withdrawing groups : The chloro substituent stabilizes the keto tautomer via conjugation.

Polymorphic Variations

While no polymorphs of this compound are reported, analogs like 5-methoxy-1H-indole-2-carboxylic acid exhibit polymorphism influenced by:

- Hydrogen-bonding patterns : Cyclic O–H⋯O dimers vs. linear chains.

- Halogenation : Chloro substitution alters intermolecular interactions, favoring specific crystal packing motifs.

Properties

IUPAC Name |

6-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHTUBVXMTYFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406467 | |

| Record name | 6-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680569-83-9 | |

| Record name | 6-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Indole

- Objective: Introduce a chlorine atom at the 6-position of the indole ring.

- Method: Electrophilic aromatic substitution using chlorine sources such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled conditions.

- Conditions: Typically performed in an inert solvent (e.g., dichloromethane) at low temperature to avoid over-chlorination.

- Outcome: Selective chlorination at the 6-position due to electronic and steric directing effects.

N-Methylation of 6-Chloroindole

- Objective: Methylate the nitrogen atom at position 1.

- Method: Alkylation using methylating agents such as methyl iodide or dimethyl sulfate.

- Base: Potassium carbonate or sodium hydride is commonly used to deprotonate the indole nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Conditions: Room temperature to mild heating (25–60°C) for several hours.

- Notes: The reaction must be monitored to prevent over-alkylation or side reactions.

Carboxylation at the 2-Position

- Objective: Introduce the carboxylic acid group at the 2-position of the indole ring.

- Method 1: Direct Carboxylation via Lithiation

- Procedure: Lithiation of the N-methyl-6-chloroindole at the 2-position using a strong base such as n-butyllithium at low temperature (-78°C).

- Followed by: Bubbling carbon dioxide gas (dry ice) into the reaction mixture to form the carboxylate intermediate.

- Workup: Acidification with dilute acid (e.g., HCl) to yield the carboxylic acid.

- Method 2: Formylation and Oxidation

- Procedure: Formylation at the 2-position using formylating agents (e.g., POCl3/DMF) to give 2-formyl-6-chloro-1-methylindole.

- Followed by: Oxidation of the aldehyde group to the carboxylic acid using oxidants such as potassium permanganate or chromium trioxide.

- Notes: The lithiation method offers direct and regioselective carboxylation but requires strict anhydrous and low-temperature conditions.

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Expected Yield (%) |

|---|---|---|---|---|

| 1 | Chlorination | N-chlorosuccinimide, DCM, 0–5°C | Selective 6-position chlorination | 70–85 |

| 2 | N-Methylation | Methyl iodide, K2CO3, DMF, RT to 60°C | Avoid over-alkylation | 75–90 |

| 3 | Carboxylation | n-BuLi, CO2 (dry ice), THF, -78°C; acid workup | Regioselective lithiation and carboxylation | 60–80 |

- Regioselectivity: The presence of the chloro substituent at the 6-position influences the electronic density of the indole ring, directing lithiation and electrophilic substitution preferentially to the 2-position for carboxylation and to the nitrogen for methylation.

- Reaction Optimization: Use of polar aprotic solvents and controlled temperature is critical to maximize yield and purity.

- Purification: Recrystallization from ethanol/water mixtures or chromatographic techniques (silica gel column chromatography with hexane/ethyl acetate gradients) are effective for isolating the pure compound.

- Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The carboxylic acid group shows characteristic IR absorption near 1700 cm⁻¹, and the N-methyl group appears as a singlet near 3.5 ppm in ¹H NMR.

- From Nitro-Substituted Precursors: Some methods start from nitrotoluene derivatives, which undergo condensation with diethyl oxalate followed by reduction and cyclization to form indole-2-carboxylic acids. Chlorination and methylation can be introduced at later stages.

- Catalyst Use: Ferrous hydroxide has been reported as a catalyst in condensation steps for indole-2-carboxylic acid synthesis, offering mild reaction conditions and good yields.

- Industrial Scale-Up: Automated reactors and continuous flow systems are employed to improve reproducibility and scalability, with purification steps optimized for high throughput.

The preparation of 6-chloro-1-methyl-1H-indole-2-carboxylic acid is efficiently achieved through a sequence of selective chlorination, N-methylation, and regioselective carboxylation. The lithiation/carboxylation method is the most direct and widely used approach for introducing the carboxylic acid group at the 2-position. Reaction conditions must be carefully controlled to ensure high yield and purity. Analytical techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antiviral Activity: Research indicates that derivatives of indole-2-carboxylic acid, including 6-chloro-1-methyl-1H-indole-2-carboxylic acid, have shown potential as inhibitors of HIV-1 integrase. The compound interacts with specific viral proteins, demonstrating an ability to inhibit viral replication . For example, structural optimizations of related compounds have yielded derivatives with IC50 values as low as 0.13 μM against integrase .

- Anticancer Properties: The compound exhibits potential anticancer activity by modulating pathways involved in cell growth and apoptosis. Similar indole derivatives have been shown to inhibit anti-apoptotic proteins like Mcl-1, which is overexpressed in various cancers. This inhibition can restore apoptotic signaling in cancer cells, enhancing their susceptibility to chemotherapy .

2. Anti-inflammatory Effects

- Indole derivatives are being investigated for their anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

3. Chemical Synthesis

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex indole derivatives. Its unique structure allows for various chemical reactions that can lead to the development of new compounds with diverse biological activities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 6-chloro-1-methyl-1H-indole-2-carboxylic acid with structurally related indole derivatives:

Biological Activity

6-Chloro-1-methyl-1H-indole-2-carboxylic acid (C10H8ClNO2) is a compound that belongs to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The unique structure of this compound, characterized by a chlorine atom at the sixth position and a carboxylic acid group at the second position of the indole ring, suggests significant interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound is illustrated as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClNO2 |

| Molecular Weight | 209.63 g/mol |

| Functional Groups | Chlorine, Carboxylic Acid |

| Indole Core | Present |

The presence of the carboxylic acid group enhances its solubility and potential for hydrogen bonding, making it a candidate for various biochemical interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. Its structure allows it to potentially modulate pathways involved in pain and inflammation, making it a candidate for further investigation in drug development.

Interaction with Biological Targets

Indole derivatives are known to interact with multiple receptors and enzymes due to their structural characteristics. The biological effects are often mediated through:

- Receptor Binding: The compound may bind to various receptors, influencing physiological processes.

- Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, contributing to its analgesic effects.

The mechanism by which this compound exerts its biological activity involves several biochemical pathways:

- Receptor Interaction: It binds to cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation.

- Enzyme Modulation: The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, a key mediator of inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6-Methyl-1H-indole-2-carboxylic acid | Varies; less potent than 6-chloro derivative | Methyl substitution alters activity |

| 5-Chloroindole | Similar reactivity but different profiles | Chlorine at position five |

| Indoleacetic Acid | Known for plant growth regulation | Contains an acetic acid group |

The variations in biological activity among these compounds underscore the influence of specific substitutions on the indole structure.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-1-methyl-1H-indole-2-carboxylic acid?

Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of the indole core. A general approach includes:

Indole ring formation : Cyclization of substituted anilines or hydrazines under acidic or catalytic conditions.

Chlorination : Electrophilic substitution at the 6-position using chlorinating agents (e.g., Cl2, SO2Cl2) .

Methylation : Introduction of the 1-methyl group via alkylation (e.g., CH3I in the presence of a base).

Carboxylic acid functionalization : Oxidation of a methyl or ester group at the 2-position using KMnO4 or hydrolysis of a nitrile intermediate .

Critical Note : Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-chlorination or N-alkylation at incorrect positions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the methyl group (δ ~3.8 ppm for N–CH3) and carboxylic acid (δ ~170 ppm for C=O). The chloro substituent induces distinct deshielding in aromatic protons .

- IR Spectroscopy : Strong absorption bands at ~1700 cm<sup>−1</sup> (C=O stretch) and ~3400 cm<sup>−1</sup> (O–H stretch of carboxylic acid) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10H8ClNO2; [M+H]<sup>+</sup> = 210.032) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved respirator (e.g., P95) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.

- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters:

- Complementary Techniques : Pair crystallography with DFT-calculated bond lengths/angles to validate the methyl group’s orientation .

Critical Challenge : Disorder in the methyl group due to low electron density. Mitigate by collecting data at low temperature (100 K).

Q. How do steric and electronic effects of the 1-methyl group influence reactivity?

Methodological Answer:

- Steric Effects : The 1-methyl group hinders electrophilic substitution at the adjacent N–H site, directing reactions to the 5- or 7-positions .

- Electronic Effects : Methyl donation via σ-induction slightly activates the indole ring for nucleophilic attacks.

- Comparative Data : Non-methylated analogs (e.g., 6-chloroindole-2-carboxylic acid) show faster reaction rates in alkylation but lower regioselectivity .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

Q. How can computational modeling predict this compound’s biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.